molecular formula C10H23ClN2O2 B594348 tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride CAS No. 1253790-16-7

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride

Cat. No.: B594348
CAS No.: 1253790-16-7
M. Wt: 238.756
InChI Key: YEVUZCQMURNMQB-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride is a chemical compound used primarily in organic synthesis. It is a derivative of tert-butyl carbamate, which is a common protecting group for amines in peptide synthesis and other organic reactions. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-amino-3-methylbutyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is typically isolated by filtration and dried under vacuum to obtain a stable, solid compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include the free amine after deprotection and various substituted derivatives depending on the specific nucleophiles used in substitution reactions .

Scientific Research Applications

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and as an intermediate in the synthesis of therapeutic compounds.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the protecting group can be removed under mild acidic conditions, releasing the free amine for further use .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler analog used as a protecting group for amines.

    tert-Butyl (3-aminopropyl)(methyl)carbamate hydrochloride: Another derivative with similar protecting group properties.

    tert-Butyl (3-(methylamino)propyl)carbamate: Used in similar applications as a protecting group.

Uniqueness

tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amine groups are required .

Biological Activity

Tert-Butyl (3-amino-3-methylbutyl)carbamate hydrochloride is a carbamate derivative that has garnered attention for its potential biological activities. This compound is particularly interesting due to its structural properties, which may influence its pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C9H18ClN2O2
  • Molecular Weight : 210.70 g/mol
  • CAS Number : 325775-44-8

The compound features a tert-butyl group, which is known to enhance lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

Research indicates that carbamate compounds often exhibit various mechanisms of action, including inhibition of enzymes and modulation of neurotransmitter systems. Specifically, this compound may act through the following pathways:

  • Acetylcholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter breakdown in synaptic clefts. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in neurodegenerative diseases like Alzheimer’s.
  • Anti-inflammatory Activity : Some studies suggest that carbamate derivatives can modulate inflammatory responses by affecting cytokine production. For instance, they may reduce pro-inflammatory cytokines such as TNF-α and IL-6 in activated astrocytes, potentially providing neuroprotective effects.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Effect Reference
Acetylcholinesterase InhibitionModerate inhibition observed (IC50 = 15.4 nM)
Anti-inflammatory EffectsReduction in TNF-α levels in vitro
CytotoxicityModerate cytotoxicity against A549 cells
Antitubercular ActivityMIC values ranging from 5 to 10 μg/mL

Case Studies

  • Neuroprotective Effects : In vitro studies demonstrated that this compound reduced cell death in astrocytes induced by amyloid beta (Aβ) aggregates. The compound showed a moderate protective effect by decreasing TNF-α levels, suggesting a potential role in treating neurodegenerative conditions like Alzheimer's disease .
  • Antitubercular Activity : In a study evaluating various carbamate derivatives, it was found that certain alkyl carbamates exhibited significant inhibitory activity against Mycobacterium tuberculosis strains. Tert-butyl derivatives showed promising results with MIC values indicating effective antimicrobial properties .

Properties

IUPAC Name

tert-butyl N-(3-amino-3-methylbutyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2.ClH/c1-9(2,3)14-8(13)12-7-6-10(4,5)11;/h6-7,11H2,1-5H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVUZCQMURNMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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